molecular formula C9H5BrClN3O B11799728 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one

Cat. No.: B11799728
M. Wt: 286.51 g/mol
InChI Key: CXSBVCUQZFVEJO-UHFFFAOYSA-N
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Description

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of bromine and chlorine atoms in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyridine-3-carboxylic acid and 5-chloropyrimidin-4-one.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and cost-effectiveness. This may involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF (dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substituted Derivatives: Products with various functional groups replacing the bromine or chlorine atoms.

    Oxidized or Reduced Forms: Compounds with altered oxidation states, leading to different chemical properties.

Scientific Research Applications

6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-carboxylic acid: A precursor in the synthesis of 6-(5-Bromopyridin-3-yl)-5-chloropyrimidin-4(3H)-one.

    5-Chloropyrimidin-4-one: Another precursor used in the synthesis.

    3-Amino-5-bromopyridine: A related compound with similar structural features.

Uniqueness

This compound is unique due to its dual halogenation (bromine and chlorine) and the presence of both pyridine and pyrimidine rings

Properties

Molecular Formula

C9H5BrClN3O

Molecular Weight

286.51 g/mol

IUPAC Name

4-(5-bromopyridin-3-yl)-5-chloro-1H-pyrimidin-6-one

InChI

InChI=1S/C9H5BrClN3O/c10-6-1-5(2-12-3-6)8-7(11)9(15)14-4-13-8/h1-4H,(H,13,14,15)

InChI Key

CXSBVCUQZFVEJO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C2=C(C(=O)NC=N2)Cl

Origin of Product

United States

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